molecular formula C23H19Cl2N3O3 B11622085 (5E)-5-[(1-{4-[(2,4-dichlorobenzyl)oxy]phenyl}-2,5-dimethyl-1H-pyrrol-3-yl)methylidene]imidazolidine-2,4-dione

(5E)-5-[(1-{4-[(2,4-dichlorobenzyl)oxy]phenyl}-2,5-dimethyl-1H-pyrrol-3-yl)methylidene]imidazolidine-2,4-dione

Cat. No.: B11622085
M. Wt: 456.3 g/mol
InChI Key: PGTBUAQDEGUHAG-UFFVCSGVSA-N
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Description

(5E)-5-[(1-{4-[(2,4-DICHLOROPHENYL)METHOXY]PHENYL}-2,5-DIMETHYL-1H-PYRROL-3-YL)METHYLIDENE]IMIDAZOLIDINE-2,4-DIONE is a complex organic compound characterized by its unique structure, which includes a pyrrole ring, an imidazolidine-2,4-dione moiety, and a dichlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-5-[(1-{4-[(2,4-DICHLOROPHENYL)METHOXY]PHENYL}-2,5-DIMETHYL-1H-PYRROL-3-YL)METHYLIDENE]IMIDAZOLIDINE-2,4-DIONE typically involves multi-step organic reactionsThe final step involves the formation of the imidazolidine-2,4-dione moiety under controlled conditions, such as specific temperature and pH levels .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure consistency and efficiency. The process is optimized to minimize waste and maximize yield, often employing catalysts and advanced purification techniques to achieve high purity .

Chemical Reactions Analysis

Types of Reactions

(5E)-5-[(1-{4-[(2,4-DICHLOROPHENYL)METHOXY]PHENYL}-2,5-DIMETHYL-1H-PYRROL-3-YL)METHYLIDENE]IMIDAZOLIDINE-2,4-DIONE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .

Major Products Formed

Mechanism of Action

The mechanism of action of (5E)-5-[(1-{4-[(2,4-DICHLOROPHENYL)METHOXY]PHENYL}-2,5-DIMETHYL-1H-PYRROL-3-YL)METHYLIDENE]IMIDAZOLIDINE-2,4-DIONE involves its interaction with specific molecular targets and pathways. The compound binds to target proteins or enzymes, leading to conformational changes that modulate their activity. This interaction can result in the inhibition or activation of various biochemical pathways, contributing to its observed biological effects .

Properties

Molecular Formula

C23H19Cl2N3O3

Molecular Weight

456.3 g/mol

IUPAC Name

(5E)-5-[[1-[4-[(2,4-dichlorophenyl)methoxy]phenyl]-2,5-dimethylpyrrol-3-yl]methylidene]imidazolidine-2,4-dione

InChI

InChI=1S/C23H19Cl2N3O3/c1-13-9-16(10-21-22(29)27-23(30)26-21)14(2)28(13)18-5-7-19(8-6-18)31-12-15-3-4-17(24)11-20(15)25/h3-11H,12H2,1-2H3,(H2,26,27,29,30)/b21-10+

InChI Key

PGTBUAQDEGUHAG-UFFVCSGVSA-N

Isomeric SMILES

CC1=CC(=C(N1C2=CC=C(C=C2)OCC3=C(C=C(C=C3)Cl)Cl)C)/C=C/4\C(=O)NC(=O)N4

Canonical SMILES

CC1=CC(=C(N1C2=CC=C(C=C2)OCC3=C(C=C(C=C3)Cl)Cl)C)C=C4C(=O)NC(=O)N4

Origin of Product

United States

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